

# 2-(Trichloromethyl)benzonitrile CAS 2635-68-9 properties

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Compound of Interest		
Compound Name:	2-(Trichloromethyl)benzonitrile	
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An In-depth Technical Guide to **2-(Trichloromethyl)benzonitrile** (CAS 2635-68-9)

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**2-(Trichloromethyl)benzonitrile**, with the CAS number 2635-68-9, is an ortho-substituted benzonitrile featuring a trichloromethyl group. This combination of a reactive nitrile functionality and an electron-withdrawing trichloromethyl group on an aromatic scaffold makes it a potentially valuable intermediate in organic synthesis.[1] While specific experimental data for this compound is not extensively reported in publicly available literature, its properties and reactivity can be inferred from its structural components and data on analogous compounds.[1] The nitrile group is a versatile precursor for various functional groups, including amines and carboxylic acids, while the trichloromethyl group introduces unique steric and electronic characteristics to the benzene ring.[1] This guide provides a comprehensive overview of the known and predicted properties, potential synthetic routes, reactivity, and applications of **2-(trichloromethyl)benzonitrile**, with a particular focus on its relevance in medicinal chemistry and drug development.

## **Physicochemical Properties**

Quantitative data for **2-(Trichloromethyl)benzonitrile** is limited. The following tables summarize the available computed data from public databases and predicted properties based on its chemical structure.[1]



Table 1: General and Computed Physicochemical Properties

Property	Value	Source
CAS Number	2635-68-9	PubChem
Molecular Formula	C8H4Cl3N	PubChem
Molecular Weight	220.48 g/mol	PubChem
IUPAC Name	2-(trichloromethyl)benzonitrile	PubChem
Canonical SMILES	C1=CC=C(C(=C1)C#N)C(CI) (CI)CI	PubChem
InChlKey	GBKJYWAWSNXSIQ- UHFFFAOYSA-N	PubChem
XLogP3	3.5	PubChem (Computed)
Hydrogen Bond Donor Count	0	PubChem (Computed)
Hydrogen Bond Acceptor Count	1	PubChem (Computed)
Rotatable Bond Count	0	PubChem (Computed)
Exact Mass	218.940932 Da	PubChem (Computed)
Monoisotopic Mass	218.940932 Da	PubChem (Computed)
Topological Polar Surface Area	23.8 Ų	PubChem (Computed)
Heavy Atom Count	12	PubChem (Computed)

Table 2: Predicted Spectroscopic Data

While experimental spectra are not readily available, the following table outlines the expected spectral characteristics based on the structure of **2-(Trichloromethyl)benzonitrile**.

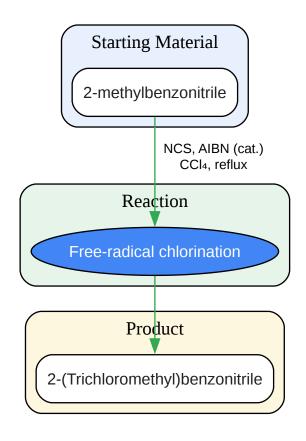


Spectroscopy	Expected Features
¹H NMR	Aromatic protons (4H) would appear as multiplets in the downfield region (approx. 7.5-8.0 ppm). The integration and splitting patterns would be complex due to ortho, meta, and para couplings.
<sup>13</sup> C NMR	Aromatic carbons would appear in the range of 110-140 ppm. The nitrile carbon (C≡N) would be observed around 115-120 ppm. The carbon of the trichloromethyl group (-CCl₃) would be found further downfield (approx. 90-100 ppm).
IR Spectroscopy	A sharp, medium-intensity peak characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm <sup>-1</sup> . C-H stretching of the aromatic ring would be observed above 3000 cm <sup>-1</sup> . Strong C-Cl stretching vibrations are expected in the fingerprint region (600-800 cm <sup>-1</sup> ).
Mass Spectrometry	The mass spectrum would show a molecular ion peak (M+) with a characteristic isotopic pattern due to the presence of three chlorine atoms (35Cl and 37Cl isotopes), resulting in prominent M, M+2, M+4, and M+6 peaks.

# Synthesis and Reactivity Proposed Synthesis

A common method for synthesizing compounds with a trichloromethyl group is the free-radical chlorination of a corresponding methyl group. A plausible synthetic route to **2- (Trichloromethyl)benzonitrile** would, therefore, start from 2-methylbenzonitrile.





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Caption: Proposed synthesis of **2-(Trichloromethyl)benzonitrile**.

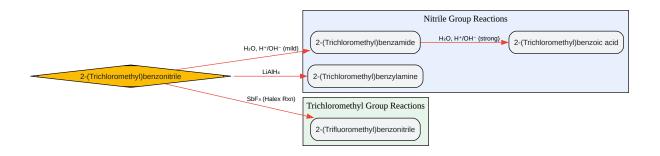
### Reactivity

The reactivity of **2-(Trichloromethyl)benzonitrile** is dictated by its two main functional groups: the nitrile and the trichloromethyl group. The strong electron-withdrawing nature of both groups deactivates the aromatic ring towards electrophilic substitution.

- Nitrile Group (-C≡N): This group is susceptible to nucleophilic attack and can undergo a
  variety of transformations, making it a valuable synthetic handle.[2]
  - Hydrolysis: Can be hydrolyzed to 2-(trichloromethyl)benzamide or further to 2-(trichloromethyl)benzoic acid under acidic or basic conditions.
  - Reduction: Can be reduced to a primary amine, 2-(trichloromethyl)benzylamine, using reducing agents like LiAlH<sub>4</sub>.



- Trichloromethyl Group (-CCl3): This group can also participate in several reactions.
  - Substitution: It can be a precursor to the trifluoromethyl group (-CF₃) via halogen exchange reactions (e.g., using SbF₃), a crucial transformation in medicinal chemistry.
  - Hydrolysis: Under certain conditions, it can be hydrolyzed to a carboxylic acid group, although this is often challenging.



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Caption: Reactivity of 2-(Trichloromethyl)benzonitrile.

## **Applications in Drug Development**

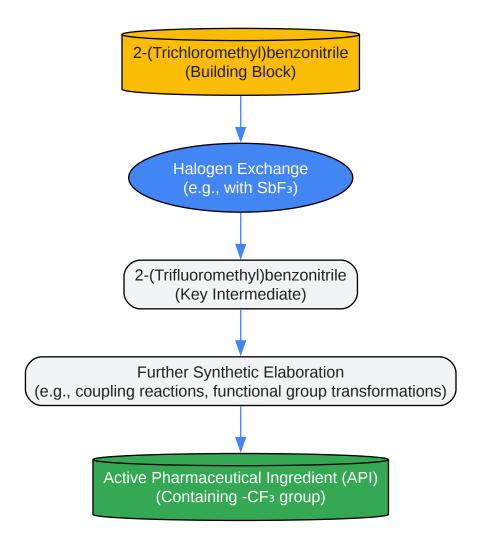
While direct applications of **2-(Trichloromethyl)benzonitrile** in pharmaceuticals are not documented, its structural motifs are highly relevant. Benzonitrile derivatives are present in a number of approved drugs and are known to act as bioisosteres for other functional groups.[3]

The primary potential of **2-(Trichloromethyl)benzonitrile** in drug development lies in its utility as a synthetic intermediate for introducing the trifluoromethyl (-CF<sub>3</sub>) group. The -CF<sub>3</sub> group is a key pharmacophore in modern medicinal chemistry due to its unique properties:[4]



- Enhanced Metabolic Stability: The C-F bond is extremely strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes.[4]
- Increased Lipophilicity: This property can improve a drug's ability to cross cell membranes, enhancing bioavailability and efficacy.[4]
- Modified Electronic Properties: As a strong electron-withdrawing group, it can alter the pKa
  of nearby functional groups, influencing how a drug molecule interacts with its biological
  target.[4]

Therefore, **2-(Trichloromethyl)benzonitrile** can serve as a valuable building block for the synthesis of novel drug candidates containing the **2-(trifluoromethyl)benzonitrile** scaffold.



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